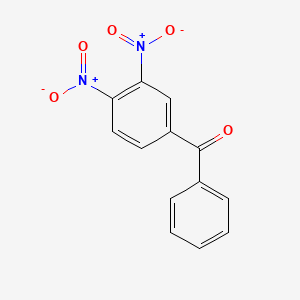

(3,4-Dinitrophenyl)(phenyl)methanone

Overview

Description

(3,4-Dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8N2O5 It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 3,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dinitrophenyl)(phenyl)methanone typically involves the nitration of benzophenone. The process begins with the nitration of benzophenone using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 4 positions of the phenyl ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dinitrophenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.

Oxidation: The phenyl groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: (3,4-Diaminophenyl)(phenyl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives.

Scientific Research Applications

(3,4-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other substituted benzophenone derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (3,4-Dinitrophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Benzophenone: The parent compound without the nitro substitutions.

(2,4-Dinitrophenyl)(phenyl)methanone: A similar compound with nitro groups at different positions.

(3,4-Dihydroxyphenyl)(phenyl)methanone: A compound with hydroxyl groups instead of nitro groups.

Uniqueness

(3,4-Dinitrophenyl)(phenyl)methanone is unique due to the specific positioning of the nitro groups, which imparts distinct chemical reactivity and biological activity. The presence of nitro groups at the 3 and 4 positions enhances its ability to undergo specific chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

(3,4-Dinitrophenyl)(phenyl)methanone, also known as 4-benzoyl-3-nitrobenzene-1,2-diol, is a compound that has garnered attention in pharmacological research due to its significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzoyl group linked to a dinitrophenyl moiety. The presence of two nitro groups contributes to its electron-withdrawing properties, which enhance its reactivity and biological interactions. This compound is classified under benzophenones, known for their diverse applications in medicinal chemistry.

Inhibition of Catechol O-Methyltransferase (COMT)

One of the primary biological activities of this compound is its role as an inhibitor of catechol O-methyltransferase (COMT) . COMT is an enzyme involved in the metabolism of catecholamines—neurotransmitters such as dopamine, epinephrine, and norepinephrine. Inhibition of COMT can lead to elevated levels of these neurotransmitters, which may have implications for treating neurodegenerative conditions like Parkinson's disease and mood disorders such as depression .

Cytotoxic Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's nitro groups are hypothesized to induce oxidative stress within cells, leading to apoptosis—a programmed cell death mechanism. Preliminary studies suggest this compound could serve as a lead for developing new anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Studies : A study highlighted the potential of this compound in modulating neurotransmitter levels by inhibiting COMT. This modulation could enhance dopaminergic signaling in conditions such as Parkinson's disease .

- Cytotoxicity Assays : Research demonstrated that this compound showed significant cytotoxicity against human cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to increased apoptosis rates .

- Comparative Studies : Comparative analysis with structurally similar compounds revealed that the presence of nitro groups significantly enhances biological activity. Such studies emphasize the importance of functional groups in determining the pharmacological profile of benzophenone derivatives .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Inhibition of COMT | Increases catecholamine levels | Potential treatment for Parkinson’s disease |

| Cytotoxicity against cancer cells | Induction of oxidative stress and apoptosis | Development of anticancer therapies |

| Interaction with cellular targets | Modulation of redox reactions | Insights into drug development |

Properties

IUPAC Name |

(3,4-dinitrophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABWJHLNEZRUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325532 | |

| Record name | (3,4-Dinitrophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33609-48-2 | |

| Record name | NSC509709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-Dinitrophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.